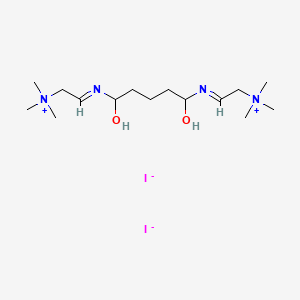
Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C15H34I2N4O2. It is known for its unique structure, which includes two trimethylammonium groups connected by a glutaryl linker through iminoethylene bridges. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the reaction of glutaryl chloride with two equivalents of N,N,N-trimethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methyl iodide to form the final diiodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Elimination Reactions: It can undergo Hofmann elimination to form alkenes and tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hofmann Elimination: This reaction typically requires heating the compound with silver oxide and water to generate the hydroxide ion in situ.
Major Products
Substitution Reactions: Depending on the nucleophile used, the products can vary widely, including different quaternary ammonium salts.
Elimination Reactions: The major products are alkenes and tertiary amines.
Scientific Research Applications
Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Mechanism of Action
The mechanism of action of ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its application as a disinfectant and in cell lysis buffers . Additionally, its ability to form micelles allows it to solubilize hydrophobic compounds, making it effective in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Cetrimonium Bromide: Another quaternary ammonium compound used as a surfactant and antiseptic.
Trimethylamine: A simpler quaternary ammonium compound with similar surfactant properties.
Uniqueness
Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its glutaryl linker, which provides additional flexibility and functionality compared to simpler quaternary ammonium compounds. This structural feature enhances its ability to interact with biological membranes and form micelles, making it more versatile in various applications.
Properties
CAS No. |
62055-15-6 |
|---|---|
Molecular Formula |
C15H34I2N4O2 |
Molecular Weight |
556.27 g/mol |
IUPAC Name |
[(2E)-2-[1,5-dihydroxy-5-[(E)-2-(trimethylazaniumyl)ethylideneamino]pentyl]iminoethyl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C15H34N4O2.2HI/c1-18(2,3)12-10-16-14(20)8-7-9-15(21)17-11-13-19(4,5)6;;/h10-11,14-15,20-21H,7-9,12-13H2,1-6H3;2*1H/q+2;;/p-2/b16-10+,17-11+;; |
InChI Key |
SJXCMWKTAFHDJE-BSUHMQRQSA-L |
Isomeric SMILES |
C[N+](C/C=N/C(O)CCCC(O)/N=C/C[N+](C)(C)C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CC=NC(CCCC(N=CC[N+](C)(C)C)O)O.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


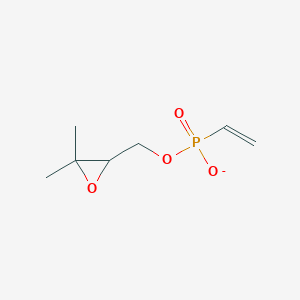
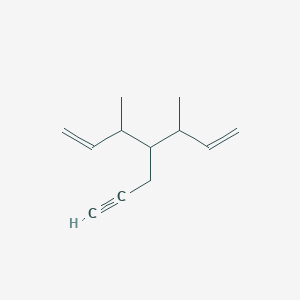
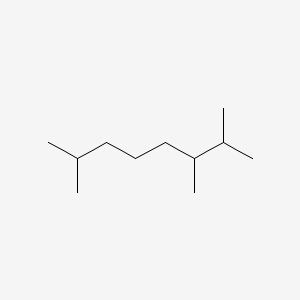
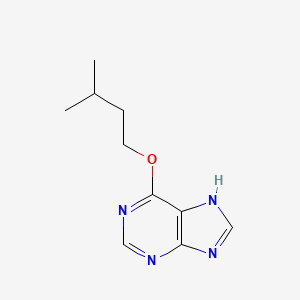
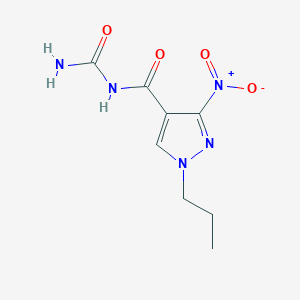
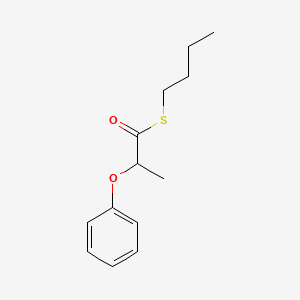
![N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14553998.png)
![7-Isocyanatobicyclo[4.1.0]heptane](/img/structure/B14553999.png)
![3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14554005.png)
![Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl-](/img/structure/B14554020.png)
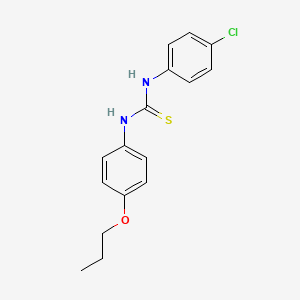
![Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B14554036.png)
methyl}phosphonate](/img/structure/B14554042.png)
![4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate](/img/structure/B14554054.png)
